molecular formula C21H16ClF3N2O3 B2414191 [2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926465-26-1

[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2414191
CAS No.: 926465-26-1
M. Wt: 436.82
InChI Key: SQHOVDQQHSBALK-UHFFFAOYSA-N
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Description

[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a complex organic compound. Its structure includes a pyrrol ring with methyl groups, a trifluoromethylphenyl substituent, and a pyridine-3-carboxylate moiety, making it a molecule of significant interest in various fields such as medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The synthesis can begin with the reaction of 2,5-dimethylpyrrole with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form the key intermediate, [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanol. This intermediate then undergoes oxidation to yield [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanal.

  • Route 2: : Coupling this aldehyde with 2-chloropyridine-3-carboxylate using suitable catalysts and conditions, such as a base like triethylamine, facilitates the formation of our target compound through nucleophilic substitution.

Industrial Production Methods

  • Scalable Synthesis: : In industrial settings, this compound can be synthesized via continuous flow reactions to enhance yield and reduce reaction times. This method involves using fixed-bed reactors and optimizing temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions, particularly at the pyrrol ring.

  • Reduction: : Reduction reactions can target the carbonyl groups within the compound.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like potassium permanganate or chromic acid.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: : Alkyl halides or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Derivatives where the pyrrol ring is oxidized to a corresponding pyrrolone.

  • Reduction Products: : Alcohols and reduced ketones.

  • Substitution Products: : Various pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : In synthetic organic chemistry, it's used as an intermediate in the preparation of complex molecules.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Researchers are exploring its use in drug development, particularly as a precursor to novel therapeutic agents.

  • Industry: : In materials science, it's used to develop new materials with specific electronic or optical properties.

Mechanism of Action

Mechanism

  • The compound interacts with biological systems mainly through binding to active sites of enzymes or receptors due to its unique structural features.

  • The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.

Molecular Targets and Pathways

  • Enzymes: : It can inhibit specific enzymes by mimicking the natural substrate.

  • Pathways: : The compound affects metabolic pathways, potentially leading to the development of new pharmaceuticals.

Comparison with Similar Compounds

Unique Features

  • The presence of both a trifluoromethylphenyl group and a pyridine-3-carboxylate sets it apart from similar compounds.

  • It possesses a distinct combination of electronic and steric properties.

Similar Compounds

  • [3-(Trifluoromethyl)phenyl]pyrrolidin-2-one: : Similar in having a trifluoromethylphenyl group.

  • 2-Chloropyridine-3-carboxylate: : Similar base structure but lacks the complex substitutions.

And there you have it—an in-depth look at [2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate. Curious about anything else?

Properties

IUPAC Name

[2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3/c1-12-9-17(18(28)11-30-20(29)16-7-4-8-26-19(16)22)13(2)27(12)15-6-3-5-14(10-15)21(23,24)25/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHOVDQQHSBALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)COC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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